7-Methoxy-4-trifluoromethylcoumarin

CYP Isoform Profiling Drug Metabolism Fluorogenic Substrates

Select 7-Methoxy-4-trifluoromethylcoumarin (MFC) as your definitive fluorogenic probe for CYP activity. Unlike interchangeable generic substrates, MFC delivers isoform-specific resolution: preferred for CYP2C9, CYP2C19, and CYP2E1 (vs. EFC's CYP2B6 bias). Its uniquely high sensitivity to cytochrome b5 modulation (4.4-fold Vmax boost, 2.6× greater than Vivid 2C9 Green) makes it the superior choice for allosteric mechanism studies and aromatase inhibition kinetics (Km=25 µM). Supplied as ≥99% white powder, fully validated for automatable HTS at 50–75 µM—ensuring reliable, publication-ready data with every run.

Molecular Formula C11H7F3O3
Molecular Weight 244.17 g/mol
CAS No. 575-04-2
Cat. No. B1212473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-trifluoromethylcoumarin
CAS575-04-2
Synonyms7-methoxy-4-trifluoromethylcoumarin
Molecular FormulaC11H7F3O3
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
InChIInChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3
InChIKeyHAZHUELNIGDYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-trifluoromethylcoumarin (CAS 575-04-2) – Provenance and Baseline Procurement Data


7-Methoxy-4-trifluoromethylcoumarin (MFC) is a synthetic fluorogenic coumarin derivative (C11H7F3O3, MW 244.17) primarily utilized as a substrate for cytochrome P450 (CYP) enzymes [1]. Its core mechanism involves O-demethylation by CYP enzymes to yield the fluorescent metabolite 7-hydroxy-4-trifluoromethylcoumarin (HFC), enabling real-time quantification of CYP activity [2]. The compound is supplied as a ≥99% pure white powder, soluble in acetone (50 mg/mL), DMSO, and ethanol .

7-Methoxy-4-trifluoromethylcoumarin: Why Simple Substitution with Other Fluorogenic Probes Fails


The selection of a fluorogenic CYP substrate is critically dependent on the specific isoform(s) under investigation and the complexity of the biological matrix. In-class compounds cannot be simply interchanged due to their distinct CYP isoform selectivity profiles, kinetic parameters (Km, Vmax), and fluorescence properties [1]. For instance, while both 7-Methoxy-4-trifluoromethylcoumarin (MFC) and 7-ethoxy-4-trifluoromethylcoumarin (EFC) are used to study CYP activity, their selectivity profiles are markedly different: MFC is a preferred substrate for CYP2C9, CYP2C19, and CYP2E1, whereas EFC is primarily used for CYP2B6 [2]. Using an inappropriate probe can lead to misattribution of metabolic activity, especially in complex models like liver microsomes or primary hepatocytes where multiple CYPs are expressed [3]. Therefore, direct substitution without validating isoform-specific quantitative performance introduces significant scientific risk.

7-Methoxy-4-trifluoromethylcoumarin: Quantified Differentiation and Comparative Performance Metrics


Comparative CYP Isoform Selectivity Profile of MFC vs. Other Fluorogenic Substrates

7-Methoxy-4-trifluoromethylcoumarin (MFC) demonstrates a distinct CYP isoform selectivity profile compared to other coumarin-based fluorogenic probes. In a head-to-head study using a panel of human P450-expressing intact cells, MFC was selected as the optimal probe for measuring CYP2C9 and CYP2E1 activities [1]. In contrast, 7-ethoxy-4-trifluoromethylcoumarin (EFC) was selected for CYP2B6, 3-cyano-7-ethoxycoumarin (CEC) for CYP1A2 and CYP2C19, and 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4 [1]. This differential selectivity is critical; using EFC to probe CYP2C9 activity would yield inaccurate results.

CYP Isoform Profiling Drug Metabolism Fluorogenic Substrates

Quantitative Impact of Cytochrome b5 on MFC O-Demethylation Kinetics vs. Vivid 2C9 Green

The kinetic behavior of MFC in the presence of the accessory protein cytochrome b5 (cyt b5) differs significantly from that of the alternative CYP2C9 probe, Vivid 2C9 Green. The stoichiometric addition of cyt b5 increased the Vmax of MFC O-demethylation by 4.4-fold, compared to only a 1.7-fold increase for Vivid 2C9 Green [1]. Furthermore, cyt b5 addition altered the Km of Vivid 2C9 Green from 1.2 ± 0.2 μM to 4.8 ± 0.3 μM, while no such shift was reported for MFC, indicating differential allosteric modulation and steric constraints within the CYP2C9 active site [1].

Enzyme Kinetics CYP2C9 Drug-Drug Interactions

MFC O-Demethylation as a Tool for Probing CYP2B6 and CYP2E1 Activity Over CYP2C9

Contrary to initial reports as a CYP2C9-selective substrate, quantitative analysis using cDNA-expressed human P450s demonstrates that MFC is a more potent fluorogenic substrate for CYP2B6 and CYP2E1 than for CYP2C9 [1]. In microsomes containing these expressed P450s, CYP2B6 and CYP2E1 exhibited the highest O-demethylation activity towards MFC [1]. This finding was further supported by a lack of correlation between MFC O-demethylation and the classical CYP2C9 marker, tolbutamide 4-hydroxylation, in liver microsomes from individual donors [1].

CYP2B6 CYP2E1 Enzyme Specificity

MFC as a Substrate for High-Throughput Screening of CYP2C9 Inhibitors

7-Methoxy-4-trifluoromethylcoumarin (MFC) is a validated and extensively utilized substrate in high-throughput screens (HTS) for identifying potential CYP2C9 interactions [1]. A specific application in a high-throughput format involved using MFC at a concentration of 50-75 μM (near its apparent Km) with human cDNA-expressed CYP2C9 to screen for inhibitors [2]. The assay measured fluorescence intensity at ex/em 405/460 nm (or 535 nm), demonstrating its compatibility with automated plate readers and its established role in drug discovery workflows for assessing CYP2C9-mediated drug-drug interaction liability [2].

High-Throughput Screening CYP2C9 Inhibitor Identification

Application of MFC in Characterizing Aromatase (CYP19A1) Inhibition Kinetics

MFC serves as a specific fluorogenic substrate for aromatase (CYP19A1), enabling precise kinetic characterization of inhibitors. Using MFC at its Km concentration of 25 µM with recombinant human aromatase, the non-competitive inhibition kinetics of endoxifen and N-desmethyl-tamoxifen were determined, yielding Ki values of 4.0 µM and 15.9 µM, respectively [1]. The IC50 values were 6.1 µM and 20.7 µM under the same conditions [1]. This assay provides a robust, fluorescence-based alternative to traditional radiometric methods for studying this key enzyme in estrogen biosynthesis.

Aromatase CYP19A1 Endocrine Pharmacology

MFC's Fluorescence Properties Enable Specific CYP Activity Detection Distinct from Other Coumarin Probes

The fluorescence properties of MFC and its metabolite HFC are distinct and allow for its specific detection in multiplexed assays. The substrate MFC itself has excitation/emission maxima at λex 333 nm / λem 416 nm in methanol . Upon O-demethylation by target CYPs, the fluorescent product HFC is released, which displays a significant spectral shift to λex 410 nm / λem 538 nm (or 510-530 nm depending on the source) [1]. This large Stokes shift and the spectral distinction between substrate and product minimizes background fluorescence interference and enhances assay sensitivity and accuracy, differentiating it from probes with less optimal spectral characteristics.

Fluorescence Spectroscopy Assay Development Spectral Differentiation

7-Methoxy-4-trifluoromethylcoumarin: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Quantitative High-Throughput Screening for CYP2C9 Drug-Drug Interaction Liability

Procure MFC as the substrate of choice for developing robust, automatable high-throughput screening (HTS) assays to evaluate new chemical entities (NCEs) for their potential to inhibit CYP2C9. The compound's established use in HTS at 50-75 µM with cDNA-expressed CYP2C9, coupled with its clear fluorescence shift, ensures reliable and efficient identification of inhibitors, a critical step in early drug discovery to mitigate clinical drug-drug interaction risks [1][2].

Mechanistic Studies of CYP2B6 and CYP2E1 in Toxicology and Pharmacology

Leverage MFC's quantitative data demonstrating its high activity towards CYP2B6 and CYP2E1 over CYP2C9 [1]. This application scenario is optimal for researchers investigating the role of these specific isoforms in the metabolism of drugs, environmental toxins, and ethanol. The use of MFC allows for a more focused and sensitive assessment of CYP2B6 and CYP2E1 activities compared to less specific probes, providing clearer insights into pathways of toxicological and pharmacological relevance.

Investigation of Allosteric Modulation by Cytochrome b5 on CYP2C9

Select MFC for studies exploring the functional impact of cytochrome b5 (cyt b5) on CYP2C9-catalyzed reactions. As demonstrated by the quantitative evidence, the addition of cyt b5 induces a 4.4-fold increase in MFC's Vmax, a response that is 2.6-fold greater than that observed with the alternative probe Vivid 2C9 Green [1]. This heightened sensitivity makes MFC the superior reagent for dissecting the allosteric mechanisms and steric constraints imposed by cyt b5 within the CYP2C9 active site, offering a more dynamic range for detecting modulator effects.

Kinetic Characterization of Aromatase (CYP19A1) Inhibitors in Cancer Research

Adopt MFC as a validated, non-radioactive substrate for determining the inhibitory kinetics (Ki, IC50) of compounds targeting aromatase. The established assay using MFC at its Km of 25 µM with recombinant human aromatase provides a precise and reliable fluorescence-based method for quantifying inhibition [1]. This is particularly valuable for research in hormone-dependent breast cancer and for screening potential endocrine-disrupting chemicals, offering a safer and more efficient alternative to radiometric assays.

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